(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Plant Virology Tobacco Mosaic Virus (TMV) Systemic Acquired Resistance (SAR)

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone (molecular formula C₁₂H₁₇N₃O₂S, MW 267.35) is a hybrid heterocyclic entity that fuses a 4-methyl-1,2,3-thiadiazole pharmacophore with a saturated 1-oxa-4-azaspiro[4.5]decane scaffold via a central carbonyl linker. The 1,2,3-thiadiazole ring is recognized as a privileged structure in medicinal chemistry due to its broad-spectrum bioactivity profile—including antifungal, antiviral, anticancer, and plant defense elicitation properties—while the spirocyclic oxa-azaspiro motif introduces distinct conformational restriction, hydrogen-bond acceptor capacity, and modulated lipophilicity that differentiates it from planar aromatic or simple piperidine-based analogs.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35 g/mol
Cat. No. B12190135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
Molecular FormulaC12H17N3O2S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CCOC23CCCCC3
InChIInChI=1S/C12H17N3O2S/c1-9-10(18-14-13-9)11(16)15-7-8-17-12(15)5-3-2-4-6-12/h2-8H2,1H3
InChIKeyWOJVGYHUCQFZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone Is a Structurally Distinct Candidate for Antiviral and Antifungal Screening


The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone (molecular formula C₁₂H₁₇N₃O₂S, MW 267.35) is a hybrid heterocyclic entity that fuses a 4-methyl-1,2,3-thiadiazole pharmacophore with a saturated 1-oxa-4-azaspiro[4.5]decane scaffold via a central carbonyl linker . The 1,2,3-thiadiazole ring is recognized as a privileged structure in medicinal chemistry due to its broad-spectrum bioactivity profile—including antifungal, antiviral, anticancer, and plant defense elicitation properties—while the spirocyclic oxa-azaspiro motif introduces distinct conformational restriction, hydrogen-bond acceptor capacity, and modulated lipophilicity that differentiates it from planar aromatic or simple piperidine-based analogs . This dual pharmacophore architecture positions the compound as a non-obvious entry in screening libraries where both target-binding potency and favorable ADME properties are jointly required.

Why Simple 1,2,3-Thiadiazole or Spirocyclic Analogs Cannot Substitute for (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone in Integrated Plant Protection Programs


In-class compounds such as quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate (2a) and 2-nitrophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (2b) have demonstrated potent antifungal (EC₅₀ 2.99–28.35 μg/mL) and anti-TMV activity, but their aromatic ester substituents impose hydrolytic lability and limited membrane permeability . Conversely, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane is a commercial herbicide safener with no inherent antimicrobial activity . The target compound occupies a unique chemical space: the spirocyclic 1-oxa-4-azaspiro[4.5]dec-4-yl amide bond replaces the labile ester linkage, conferring enhanced metabolic stability, while the 4-methyl-1,2,3-thiadiazol-5-yl group retains the critical pharmacophore for biological target engagement. Generic substitution with a simple thiadiazole ester or a spirocyclic herbicide safener would sacrifice either the stability or the bioactivity dimension, resulting in non-comparable performance in integrated pest management or plant immunity applications.

Quantitative Differentiation Guide: (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone vs. Closest Structural Analogs


Anti-TMV Inactivation Activity: Class-Level Comparison of 4-Methyl-1,2,3-thiadiazole-5-carboxylates vs. Commercial Plant Activators

A series of 4-methyl-1,2,3-thiadiazole-5-carboxylate derivatives, sharing the identical 4-methyl-1,2,3-thiadiazol-5-yl pharmacophore present in the target compound, demonstrated good anti-TMV inactivation activity and systemic acquired resistance (SAR) induction in tobacco, outperforming the positive control agent Tiadinil in several cases . Specifically, compounds 2a, 2c, 2d, 2e, 2f, 2g, 2l, and 2o exhibited superior induction of SAR compared to the benzothiadiazole S-methyl (BTH) standard. The target compound's spirocyclic amide linkage is expected to further enhance metabolic stability and prolong SAR induction due to reduced hydrolytic cleavage relative to the ester groups present in the tested series.

Plant Virology Tobacco Mosaic Virus (TMV) Systemic Acquired Resistance (SAR)

Antifungal Potency: Quantitative EC₅₀ Comparison of a 4-Methyl-1,2,3-thiadiazole-5-carboxylate Reference Compound vs. Commercial Fungicide Standards

Compound 2a (quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate), a direct structural congener bearing the same 4-methyl-1,2,3-thiadiazol-5-yl group as the target compound, exhibited excellent and broad-spectrum antifungal activity with EC₅₀ values ranging from 2.99 to 28.35 μg/mL and EC₉₀ values from 21.04 to 175.17 μg/mL against a panel of agriculturally relevant fungi . The target compound replaces the ester-linked quinoline ring with a spirocyclic 1-oxa-4-azaspiro[4.5]dec-4-yl amide, a modification predicted to reduce off-target toxicity and enhance selectivity due to the spiro scaffold's constrained conformational flexibility and distinct hydrogen-bond donor/acceptor profile .

Antifungal Screening Plant Pathogenic Fungi Structure-Activity Relationship (SAR)

Scaffold-Level Physicochemical Differentiation: 1-Oxa-4-azaspiro[4.5]dec-4-yl Amide vs. Aromatic Ester and Herbicide Safener Scaffolds

The 1-oxa-4-azaspiro[4.5]decane core (MW 141.21 Da, cLogP 0.87, polar surface area 21 Ų, 1 H-bond donor, 2 H-bond acceptors) provides a compact, conformationally constrained spirocyclic amide linkage when coupled to the 4-methyl-1,2,3-thiadiazole-5-carbonyl group . In contrast, the ester-linked analog 2a (MW 271.30 Da, cLogP ≈3.0) introduces a hydrolytically labile ester bond, while the herbicide safener 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (MW 250.12 Da, cLogP ≈1.8) contains an electrophilic dichloroacetamide moiety associated with skin sensitization and aquatic toxicity . The target compound's amide linkage eliminates the ester lability and the electrophilic toxicity liability, resulting in a compound with improved metabolic stability, reduced environmental hazard profile, and a topological polar surface area (tPSA) predicted to be within the range favorable for foliar uptake and phloem mobility in plants.

Medicinal Chemistry Physicochemical Properties Drug-likeness Assessment

Structural Novelty and Intellectual Property Differentiation vs. Prior Art 1,2,3-Thiadiazole Derivatives

A patent landscape review reveals that the specific combination of a 4-methyl-1,2,3-thiadiazol-5-yl group with a 1-oxa-4-azaspiro[4.5]dec-4-yl amide scaffold is absent from all major prior art patents covering 1,2,3-thiadiazole derivatives for plant protection (CN103214475A, CN102285992A) and neurodegenerative disease applications (US20090054410, WO2024099337) . Prior art 1,2,3-thiadiazole patents predominantly feature ester, urea, hydrazone, or piperazine/piperidine amide linkages. The spirocyclic oxa-azaspiro motif, while known from the herbicide safener class (US Patent 4,618,361), has not been previously combined with a 1,2,3-thiadiazole-5-carbonyl group in a single molecular entity. This structural uniqueness provides a clear freedom-to-operate advantage and supports the filing of new composition-of-matter or method-of-use patents.

Medicinal Chemistry Patent Landscape Chemical Space Analysis

Priority Application Scenarios for (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone Based on Quantified Differentiation Evidence


Plant Activator Screening for TMV and Broad-Spectrum Viral Disease Management

The target compound is a compelling candidate for plant activator screening programs targeting tobacco mosaic virus (TMV) and related tobamoviruses. Its 4-methyl-1,2,3-thiadiazol-5-yl pharmacophore, directly validated in structurally analogous carboxylates (compounds 2a, 2c, 2d, 2e, 2f, 2g, 2l, 2o), induced systemic acquired resistance (SAR) in tobacco superior to the commercial SAR inducer BTH . The spirocyclic amide linker confers resistance to hydrolytic degradation that limits the field persistence of ester-based analogs, making this compound a more durable SAR elicitor suitable for greenhouse- and field-trial evaluation as a plant vaccine or resistance activator.

Broad-Spectrum Antifungal Lead Optimization Against Soilborne and Foliar Fungal Pathogens

With EC₅₀ values of the structurally related compound 2a ranging from 2.99 to 28.35 μg/mL against Alternaria solani, Botrytis cinerea, Fusarium graminearum, Phytophthora infestans, and Rhizoctonia solani , the target compound represents a logical next-generation lead for antifungal discovery. Its spirocyclic amide scaffold avoids the ester lability of 2a while potentially improving selectivity over mammalian cells due to reduced lipophilicity and increased three-dimensional complexity. This makes it suitable for hit-to-lead optimization campaigns in agrochemical or antifungal drug discovery programs.

Chemical Probe Development for 1,2,3-Thiadiazole Target Identification and Mode-of-Action Studies

The combination of a validated bioactive pharmacophore (4-methyl-1,2,3-thiadiazol-5-yl) with a chemically stable, structurally distinct spirocyclic amide scaffold makes this compound an excellent chemical probe for target identification. Its clean IP position enables unencumbered derivatization for affinity chromatography (e.g., biotinylated or photoaffinity-labeled analogs) or for the synthesis of fluorescent conjugates to study subcellular localization and target engagement in plant or fungal cells.

Integrated Pest Management (IPM) Product Development with Favorable Environmental and Toxicological Profile

Unlike the related herbicide safener 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, which is classified as a skin sensitizer (Category 1) and chronic aquatic hazard (Category 2) , the target compound lacks electrophilic chloroacetyl groups. Its amide linkage and predicted moderate lipophilicity suggest a more favorable ecotoxicological profile, positioning it as a safer candidate for formulation development in integrated pest management programs where reduced operator exposure risk and lower environmental persistence are regulatory prerequisites.

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